(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide
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Description
(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity
(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including:
The presence of sulfur and nitrogen in the thiadiazole ring contributes to its ability to interact with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of 1,3,4-thiadiazole derivatives. For instance:
- The compound has shown selective cytotoxicity against various cancer cell lines, including K562 chronic myelogenous leukemia cells .
- Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as Abl protein kinase, with an IC50 value of 7.4 µM .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been well-documented:
- Compounds similar to (Z)-4 have exhibited inhibitory effects against Gram-positive and Gram-negative bacteria .
- The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Anticonvulsant Effects
The anti-inflammatory potential is attributed to the ability of thiadiazole derivatives to inhibit pro-inflammatory cytokines. Additionally, compounds with similar structures have been evaluated for anticonvulsant activity using models like maximal electroshock seizure (MES), showing promising results in reducing seizure frequency .
Case Study 1: Anticancer Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on cancer cell lines. Among them, (Z)-4 was found to significantly inhibit cell growth in HeLa cells with an IC50 value lower than that of standard chemotherapeutics like sorafenib .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of synthesized thiadiazole compounds. The results indicated that these compounds had potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents .
Data Tables
Properties
IUPAC Name |
(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-11-16(18(27)22-12-14-7-3-1-4-8-14)17(26)13-28-20-25-24-19(29-20)23-15-9-5-2-6-10-15/h1-10,26H,12-13H2,(H,22,27)(H,23,24)/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVTXZWMCXANA-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C(CSC2=NN=C(S2)NC3=CC=CC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C(/CSC2=NN=C(S2)NC3=CC=CC=C3)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.